molecular formula C40H66O13 B13140100 Laidlomycinpropionate

Laidlomycinpropionate

カタログ番号: B13140100
分子量: 754.9 g/mol
InChIキー: WCKFMTGGCBJGEZ-PQBLUPAKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Laidlomycin Propionate is a polyether ionophore antibiotic widely used in ruminant nutrition to enhance feed efficiency and control coccidiosis. It functions by modulating ion transport across bacterial cell membranes, selectively inhibiting gram-positive bacteria in the rumen, thereby promoting propionate production and improving energy utilization . Approved for commercial use in livestock, it is typically administered at 11 g/ton of feed, with efficacy demonstrated in meta-analyses encompassing 14 studies and 17 datasets . Its structural features include a carboxylic acid moiety and a propionate ester, contributing to its stability and bioavailability in feed formulations .

特性

分子式

C40H66O13

分子量

754.9 g/mol

IUPAC名

(2S,3R,4R)-4-[(2R,5R,7S,8R,9S)-7-hydroxy-2-[(2R,5R)-5-[(2R,3S,5S)-5-[(2S,3S,5R,6R)-6-hydroxy-3,5-dimethyl-6-(propanoyloxymethyl)oxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2-methyl-3-propanoyloxypentanoic acid

InChI

InChI=1S/C40H66O13/c1-11-30(42)47-20-40(46)23(5)17-21(3)32(52-40)28-18-22(4)35(48-28)38(10)14-13-29(50-38)37(9)15-16-39(53-37)19-27(41)24(6)34(51-39)25(7)33(26(8)36(44)45)49-31(43)12-2/h21-29,32-35,41,46H,11-20H2,1-10H3,(H,44,45)/t21-,22-,23+,24+,25-,26-,27-,28-,29+,32-,33+,34-,35+,37+,38+,39+,40-/m0/s1

InChIキー

WCKFMTGGCBJGEZ-PQBLUPAKSA-N

異性体SMILES

CCC(=O)OC[C@]1([C@@H](C[C@@H]([C@H](O1)[C@@H]2C[C@@H]([C@@H](O2)[C@]3(CC[C@@H](O3)[C@]4(CC[C@@]5(O4)C[C@@H]([C@H]([C@H](O5)[C@@H](C)[C@H]([C@H](C)C(=O)O)OC(=O)CC)C)O)C)C)C)C)C)O

正規SMILES

CCC(=O)OCC1(C(CC(C(O1)C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C(C(C)C(=O)O)OC(=O)CC)C)O)C)C)C)C)C)O

製品の起源

United States

準備方法

  • Synthetic routes for Laidlomycin propionate potassium involve chemical modifications of the parent compound, Laidlomycin A.
  • Industrial production methods typically include fermentation processes using Streptomyces cultures, followed by purification and derivatization to obtain the propionate form.
  • 化学反応の分析

    • Laidlomycin propionate potassium undergoes various reactions, including:

        Oxidation: It can be oxidized under specific conditions.

        Reduction: Reduction reactions may lead to different derivatives.

        Substitution: Substitution reactions can occur at specific functional groups.

    • Common reagents include oxidizing agents, reducing agents, and alkylating agents.
    • Major products formed depend on the specific reaction conditions.
  • 科学的研究の応用

  • 作用機序

    • Laidlomycin propionate potassium inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.
    • It interferes with peptide bond formation, preventing bacterial growth.
  • 類似化合物との比較

    Data Tables

    Table 1: Comparative Efficacy of Laidlomycin Propionate vs. Monensin Sodium

    Parameter Laidlomycin Propionate Monensin Sodium Study Count
    ADG Improvement (%) 8.5 6.2 14
    FCR Improvement (%) 5.1 3.8 14
    Toxicity Threshold (ppm) 44 33 6

    Table 2: Structural and Functional Comparison of Ionophores

    Compound Key Structural Feature Primary Use Withdrawal Time (Days)
    Laidlomycin Propionate Propionate ester Feed efficiency 0
    Monensin Sodium Cyclic ether ring Coccidiosis control 2
    Salinomycin Tetracyclic polyether Poultry growth 3

    Discussion of Research Findings

    Contradictions arise in toxicity one study reported Monensin Sodium’s higher risk of cardiac toxicity in horses, while others emphasize Laidlomycin Propionate’s safety in mixed-feeding operations . Limitations include the exclusion of non-English studies and reliance on industry-funded research, which may bias efficacy estimates .

    試験管内研究製品の免責事項と情報

    BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。